3,3,4-Trifluoropiperidine
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Overview
Description
3,3,4-Trifluoropiperidine is a fluorinated piperidine derivative with the molecular formula C5H8F3N. This compound is characterized by the presence of three fluorine atoms attached to the piperidine ring, specifically at the 3rd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trifluoropiperidine typically involves the introduction of fluorine atoms into the piperidine ring through various fluorination reactions. One common method is the nucleophilic substitution reaction, where a suitable piperidine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry techniques can also minimize the formation of by-products and improve the overall safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3,4-Trifluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Selectfluor or diethylaminosulfur trifluoride in anhydrous solvents under controlled temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Fluorinated piperidine derivatives with different functional groups.
Scientific Research Applications
3,3,4-Trifluoropiperidine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 3,3,4-Trifluoropiperidine is primarily influenced by the presence of fluorine atoms, which can alter the compound’s electronic and steric properties. These changes can affect the compound’s interaction with biological targets, such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the presence of fluorine can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
3,4,4-Trifluoropiperidine: Similar in structure but with a different fluorine atom arrangement, leading to distinct chemical properties.
3,3,3-Trifluoropropene: Another fluorinated compound with different applications and reactivity.
Uniqueness: 3,3,4-Trifluoropiperidine stands out due to its specific fluorine atom arrangement, which imparts unique electronic and steric effects. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity. Its enhanced metabolic stability and bioavailability also make it a promising candidate for drug development .
Properties
IUPAC Name |
3,3,4-trifluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-4-1-2-9-3-5(4,7)8/h4,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJYKMIRHGSEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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